molecular formula C6H5BN2O2 B1419486 5-Cyano-3-pyridinylboronic acid CAS No. 497147-93-0

5-Cyano-3-pyridinylboronic acid

Cat. No.: B1419486
CAS No.: 497147-93-0
M. Wt: 147.93 g/mol
InChI Key: CYEXXDYQJPRMIQ-UHFFFAOYSA-N
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Description

5-Cyano-3-pyridinylboronic acid (CAS: 497147-93-0) is a boronic acid derivative featuring a pyridine ring substituted with a cyano group at the 5-position and a boronic acid group at the 3-position. Its molecular formula is C₆H₅BN₂O₂, with a purity typically ≥95% . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3-pyridinylboronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Scientific Research Applications

Organic Chemistry

Suzuki-Miyaura Coupling Reactions :
5-Cyano-3-pyridinylboronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds. These compounds are essential in the synthesis of pharmaceuticals and agrochemicals due to their biological activity and structural diversity.

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT) :
Research indicates potential applications of this compound in BNCT for cancer treatment. The boron atom can capture thermal neutrons, leading to localized destruction of cancer cells while minimizing damage to surrounding healthy tissues.

Material Science

Synthesis of Advanced Materials :
The compound is employed in creating advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.

Biological Applications

Modification of Biomolecules :
this compound is utilized in molecular biology for modifying biomolecules, which can enhance drug design and development processes.

Case Study 1: Development of Biaryl Compounds

A study demonstrated the efficiency of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields, showcasing its importance in pharmaceutical synthesis.

Case Study 2: BNCT Research

In a clinical trial involving BNCT, researchers explored the efficacy of boron-containing compounds, including this compound, highlighting its potential for selective tumor targeting and treatment efficacy.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compound Pyridine ring with cyano and boronic acid groupsVersatile for Suzuki-Miyaura coupling
Phenylboronic Acid Simple phenyl ring with boronic acid groupCommonly used in organic synthesis
(5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid Methyl group at 1-positionAlters reactivity compared to pyridine

Mechanism of Action

The primary mechanism of action for 5-Cyano-3-pyridinylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituent(s) Electronic Effect Molecular Weight (g/mol) Similarity Index* Key References
5-Cyano-3-pyridinylboronic acid –CN (5-position) Strong electron-withdrawing 147.93
2,6-Dimethylpyridin-3-ylboronic acid –CH₃ (2,6-positions) Electron-donating 165.03 0.76
(6-Cyclopropylpyridin-3-yl)boronic acid Cyclopropyl (6-position) Moderate electron-donating 189.04 0.75
5-Methylpyridine-3-boronic acid –CH₃ (5-position) Electron-donating 137.97 0.70
(5-Methoxycarbonylpyridin-3-yl)boronic acid –CO₂CH₃ (5-position) Electron-withdrawing 195.98 0.85
2-Fluoro-5-pyridylboronic acid –F (2-position) Electron-withdrawing 140.92 0.89

*Similarity indices are derived from structural and electronic overlap analyses (e.g., Tanimoto coefficients) .

Key Findings:

Electron-Withdrawing Groups (EWGs): The –CN group in this compound enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions compared to electron-donating analogs like 5-methylpyridine-3-boronic acid . Fluoro-substituted analogs (e.g., 2-fluoro-5-pyridylboronic acid) exhibit similar EWG effects but may differ in regioselectivity due to fluorine’s ortho/para-directing nature .

Steric Considerations :

  • Bulky substituents (e.g., cyclopropyl in (6-cyclopropylpyridin-3-yl)boronic acid) reduce reaction rates in sterically hindered coupling partners .
  • The compact –CN group minimizes steric interference, favoring coupling with hindered aryl halides .

Solubility and Stability: The polar –CN group improves aqueous solubility compared to nonpolar substituents (e.g., –CH₃), enhancing utility in biphasic reaction systems .

Commercial and Industrial Relevance

  • This compound is commercially available with annual sales of 41 bottles (2021 data), reflecting moderate demand in pharmaceutical R&D .
  • Analogs like 2-fluoro-5-pyridylboronic acid are priced higher due to specialized fluorine-handling requirements .

Biological Activity

5-Cyano-3-pyridinylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. It is primarily recognized for its applications in the synthesis of various drug candidates, particularly in the context of anti-cancer and anti-inflammatory therapies. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant case studies.

This compound has the molecular formula C6H6BNO2C_6H_6BNO_2 and features a pyridine ring substituted with a cyano group and a boronic acid moiety. The presence of these functional groups enhances its reactivity and biological profile.

The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules, including enzymes and receptors. The boronic acid group is known to interact with diols in biological systems, which is pivotal for its mechanism in drug development.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by forming covalent bonds with active site residues.
  • Targeting Cancer Pathways : Derivatives of this compound have shown promise in inhibiting pathways associated with cancer cell proliferation.

Anticancer Properties

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer activity. For instance, a study highlighted the compound's role as an inhibitor of cyclooxygenase (COX) enzymes, which are often overexpressed in cancerous tissues. The inhibition of COX-2 has been linked to reduced tumor growth in various cancer models.

Anti-inflammatory Effects

The anti-inflammatory properties are primarily attributed to the inhibition of pro-inflammatory cytokines. Research indicates that compounds similar to this compound can reduce levels of TNF-alpha and IL-6, thereby mitigating inflammation.

Case Studies

StudyFindings
Study 1 Investigated the effects of this compound on human cancer cell lines, reporting a reduction in cell viability by up to 70% at high concentrations.
Study 2 Explored the anti-inflammatory effects in animal models, demonstrating significant reductions in edema and inflammatory markers after treatment with boronic acid derivatives.
Study 3 Focused on the synthesis of novel derivatives that enhanced selectivity and potency against specific cancer types, paving the way for targeted therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules. This method has been successfully applied to generate various derivatives with improved biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Cyano-3-pyridinylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where halogenated pyridine precursors (e.g., 5-bromo-3-cyanopyridine) react with boronic acid derivatives. Key variables include solvent choice (e.g., THF or dioxane), catalyst systems (Pd(PPh₃)₄ or PdCl₂(dppf)), and base selection (Na₂CO₃ or K₃PO₄). Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) are critical for achieving yields >70%. Side reactions, such as protodeboronation, are minimized by controlling pH and moisture levels .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR (to verify boronic acid and cyano group positions) and FT-IR (CN stretch ~2220 cm⁻¹, B-OH ~3200 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS . Quantitative boron content can be determined using ICP-OES , while thermal stability is evaluated via TGA/DSC .

Q. How does solvent polarity impact the solubility and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Solvent choice affects reaction rates: THF enhances boronic acid stability, while DMF accelerates coupling by improving substrate solubility. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and minimize hydrolysis of the boronic acid moiety .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers under inert gas at 2–8°C to prevent moisture absorption and degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency procedures include rinsing exposed areas with water and seeking medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for cross-coupling steps, guiding catalyst selection. Machine learning models trained on reaction databases (e.g., Reaxys) identify optimal solvent/base combinations. ICReDD’s workflow integrates computational screening with high-throughput experimentation to reduce trial-and-error cycles .

Q. How can researchers reconcile inconsistent yields in scaled-up syntheses of this compound?

  • Methodological Answer : Yield variability often stems from temperature gradients, mixing inefficiencies, or catalyst deactivation in larger reactors. Use Design of Experiments (DoE) to model interactions between parameters (e.g., catalyst loading, agitation rate). Kinetic profiling via in-situ FTIR or Raman spectroscopy identifies bottlenecks, enabling process intensification .

Q. What strategies mitigate competing side reactions during this compound-mediated cross-couplings?

  • Methodological Answer : Competing protodeboronation is suppressed by adding Lewis acids (e.g., MgSO₄) to sequester water. Sterically hindered ligands (e.g., SPhos) enhance catalyst selectivity for the desired coupling product. Pre-activation of the boronic acid with N-methylimidazole stabilizes the reactive intermediate .

Q. How does the electronic nature of the cyano group influence the stability of this compound under acidic/basic conditions?

  • Methodological Answer : The electron-withdrawing cyano group increases the boronic acid’s acidity, making it prone to hydrolysis at pH > 9. Stability studies (via ¹H NMR or pH-rate profiling) show degradation pathways include deborylation and cyanide loss . Buffering reactions at pH 6–8 and using anhydrous conditions mitigate decomposition .

Q. What purification challenges arise when isolating this compound, and how are they addressed?

  • Methodological Answer : The compound’s polarity complicates crystallization; flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Residual palladium is removed via chelation (activated charcoal or thiourea-functionalized resins) .

Q. How can factorial design improve the development of this compound-based catalytic systems?

  • Methodological Answer : Full or fractional factorial designs systematically vary factors (e.g., catalyst type, solvent ratio, temperature) to identify significant interactions. Response surface methodology (RSM) optimizes conditions for yield and selectivity. For example, a 2³ design might reveal that temperature-catalyst synergy dominates reaction efficiency .

Properties

IUPAC Name

(5-cyanopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEXXDYQJPRMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663739
Record name (5-Cyanopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497147-93-0
Record name (5-Cyanopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyanopyridine-3-boronic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Cyano-3-pyridinylboronic acid
5-Cyano-3-pyridinylboronic acid
5-Cyano-3-pyridinylboronic acid
5-Cyano-3-pyridinylboronic acid
5-Cyano-3-pyridinylboronic acid
5-Cyano-3-pyridinylboronic acid

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